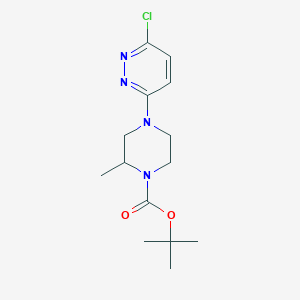

tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAITYMWAJRUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801121617 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261233-63-9 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate typically involves the following steps:

Formation of the Chloropyridazine Intermediate: The starting material, 6-chloropyridazine, is synthesized through the chlorination of pyridazine using reagents such as phosphorus oxychloride.

Nucleophilic Substitution: The chloropyridazine intermediate undergoes nucleophilic substitution with 2-methylpiperazine in the presence of a base such as potassium carbonate to form the desired piperazine derivative.

Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced piperazine derivatives.

Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: N-oxide derivatives of the piperazine ring.

Reduction: Reduced piperazine derivatives with altered electronic properties.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom on the pyridazine ring.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceuticals, particularly as a potential treatment for various diseases. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate, may exhibit anticancer properties. Studies have focused on their ability to inhibit specific enzymes involved in tumor growth, such as tryptophan 2,3-dioxygenase (TD02) . This inhibition can potentially restore immune responses against tumors.

Neuropharmacology

Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. They may influence serotonin and dopamine pathways, making them candidates for treating mood disorders and neurodegenerative diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Found that the compound inhibits TD02, leading to reduced tumor growth in preclinical models. |

| Study B | Neuropharmacological Effects | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant effects. |

| Study C | Synthesis and Modification | Explored various synthetic routes to enhance bioavailability and reduce toxicity of the compound. |

Toxicological Profile

While the compound shows promise in therapeutic applications, understanding its toxicological profile is crucial. Safety assessments must consider potential side effects associated with its use. Preliminary studies indicate it may pose risks similar to other piperazine derivatives, necessitating further investigation .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Nucleic Acid Binding: Interacting with DNA or RNA to modulate gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations :

Chloropyridazinyl vs. This may improve interactions with biological targets like kinases or transporters. Chloropyridazinyl’s electron-withdrawing nature contrasts with the electron-donating decyl group in 3i, affecting solubility and reactivity .

Methylated derivatives (e.g., 3i, 9l) often exhibit higher stereochemical complexity, requiring enantioselective synthesis or resolution .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate, where coupling 3,6-dichloropyridazine with a tert-butyl piperazine precursor yields 63–88% under optimized conditions .

- Methylation at the 2-position may necessitate additional steps, such as using tert-butyl 2-methylpiperazine-1-carboxylate as a starting material .

Functional Group Comparisons

Chloropyridazinyl vs. Carbamoyl/Carbonyl Groups :

- Chloropyridazinyl : Enhances π-π stacking and dipole interactions due to its planar, electron-deficient aromatic system. This is advantageous in targeting nucleotide-binding domains .

- Benzoyl (e.g., 3i) : Bulky hydrophobic groups like decylbenzoyl may improve membrane permeability but reduce aqueous solubility .

Nitro/Amino Substituents :

Table 2: Key Research Data

| Property | Target Compound | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | 3i (Spns2 Inhibitor) |

|---|---|---|---|

| Molecular Weight | ~325 g/mol (estimated) | 313.78 g/mol | 434.58 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.1 | ~6.8 (high) |

| Synthetic Yield | N/A | 63–88% | 80% |

| Key Application | Drug intermediate | Intermediate | Spns2 inhibition |

Biological Activity

Tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate (CAS No. 1261233-63-9) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a chloropyridazine moiety, and a piperazine ring, suggests various biological activities, particularly as an inhibitor in enzymatic pathways. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.80 g/mol. The compound's structure allows for various reactions, including nucleophilic substitutions and coupling reactions, due to the presence of the chloropyridazine group .

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.80 g/mol |

| Functional Groups | Tert-butyl, chloropyridazine, piperazine |

Research indicates that this compound exhibits significant biological activity. It has been shown to interact with various biological targets, including receptors and enzymes involved in cell signaling and metabolic processes. The compound acts primarily as an inhibitor in several enzymatic pathways .

Inhibition Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes linked to various diseases. For instance, it has been tested against β-secretase and acetylcholinesterase, which are crucial in Alzheimer's disease pathology. The compound showed promising results in inhibiting amyloid beta peptide aggregation and reducing neuroinflammation markers .

Case Study: Inhibition of Amyloidogenesis

A notable study evaluated the ability of this compound to inhibit amyloidogenesis using an in vivo model. The results indicated that the compound significantly reduced amyloid beta levels compared to control groups, suggesting its potential as a therapeutic agent in Alzheimer's disease .

Interaction with Biological Targets

Interaction studies reveal that this compound binds effectively to various biological targets. These interactions are crucial for understanding the compound's pharmacological profile and potential therapeutic applications .

Research Findings

Several studies have highlighted the compound's biological activity:

- Enzymatic Inhibition : The compound has been shown to inhibit β-secretase with an IC50 value of approximately 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM.

- Neuroprotective Effects : In vitro studies indicated moderate protection against neurotoxic agents like Aβ 1-42 by reducing TNF-α levels and other inflammatory markers .

- Potential Applications : Given its structural characteristics and biological activity, this compound is being explored for its potential applications in developing pharmaceuticals targeting neurodegenerative diseases.

Q & A

Q. How can reaction yield discrepancies between synthetic methods be resolved?

Methodological Answer: Discrepancies (e.g., 79% vs. 60% yields) arise from:

- Solvent Effects: THF/water (Method A) enhances solubility of intermediates, while ethyl acetate/HCl (Method B) may induce side reactions (e.g., ester hydrolysis) .

- Workup Efficiency: Acidic conditions in Method B could lead to partial decomposition during solvent removal.

Resolution:

Q. What advanced techniques validate the compound’s molecular conformation?

Methodological Answer:

- X-ray Crystallography: Single-crystal studies reveal bond angles (e.g., α = 88.85°, β = 81.21° ) and intermolecular interactions (e.g., weak hydrogen bonds) critical for stability .

- DFT Calculations: Compare experimental data (e.g., NMR chemical shifts) with computed values to assess electronic effects of the chloropyridazine substituent .

Application: Use crystallographic data (e.g., triclinic P1 space group) to model drug-receptor docking studies .

Q. How can computational methods predict reactivity in downstream modifications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., chloropyridazine C-3 position) for functionalization .

- Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., THF vs. DMF) to optimize reaction conditions for cross-coupling reactions .

Case Study: MD simulations of analogous compounds show enhanced reactivity in polar aprotic solvents due to stabilized transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.